molecular formula C7H7ClFN B1341765 6-Chloro-2-fluoro-3-methylaniline CAS No. 702640-48-0

6-Chloro-2-fluoro-3-methylaniline

Cat. No. B1341765
Key on ui cas rn: 702640-48-0
M. Wt: 159.59 g/mol
InChI Key: QXHIYPYDZBWKFU-UHFFFAOYSA-N
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Patent
US07202364B2

Procedure details

N-(2-chloro-5-methyl-6-fluorophenyl)-carbamic acid methyl ester (39 g, 0.18 mmol) is dissolved in MeOH (150 mL), water (150 mL) and 30% NaOH solution (150 mL). The reaction mixture is heated to reflux temperature for 3 days and then cooled to room temperature. The reaction is concentrated by rotary evaporator to remove most of the methanol and then partitioned between Et2O (500 mL) and water (500 mL). The aqueous phase is extracted again with Et2O (250 mL) and the combined organic layers washed with brine (500 mL), dried and concentrated by rotary evaporator. The crude product is purified by bulb-to-bulb distillation to give 2-chloro-5-methyl-6-fluoroaniline as a colorless oil (b.p. 120–131° C. at ˜20 mm of Hg), which forms a white crystalline solid upon storage at 4° C.
Name
N-(2-chloro-5-methyl-6-fluorophenyl)-carbamic acid methyl ester
Quantity
39 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC(=O)[NH:4][C:5]1[C:10]([F:11])=[C:9]([CH3:12])[CH:8]=[CH:7][C:6]=1[Cl:13].O.[OH-].[Na+]>CO>[Cl:13][C:6]1[CH:7]=[CH:8][C:9]([CH3:12])=[C:10]([F:11])[C:5]=1[NH2:4] |f:2.3|

Inputs

Step One
Name
N-(2-chloro-5-methyl-6-fluorophenyl)-carbamic acid methyl ester
Quantity
39 g
Type
reactant
Smiles
COC(NC1=C(C=CC(=C1F)C)Cl)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 3 days
Duration
3 d
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated by rotary evaporator
CUSTOM
Type
CUSTOM
Details
to remove most of the methanol
CUSTOM
Type
CUSTOM
Details
partitioned between Et2O (500 mL) and water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted again with Et2O (250 mL)
WASH
Type
WASH
Details
the combined organic layers washed with brine (500 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The crude product is purified by bulb-to-bulb distillation

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C(=C(C=C1)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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